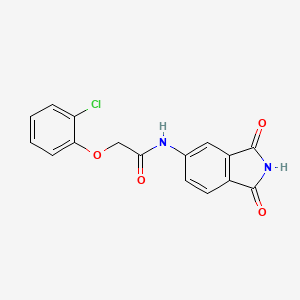![molecular formula C20H28N2O2 B5873138 N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide](/img/structure/B5873138.png)
N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide, also known as PPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PPC is a derivative of bisphenol A and has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide is not fully understood. However, it has been suggested that this compound can interact with biological membranes and alter their properties. This compound has also been shown to bind to proteins and modulate their activity. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can reduce the levels of inflammatory cytokines and improve the survival rate of animals with sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. This compound is also stable under various conditions and can be stored for a long time. However, this compound has some limitations. It is insoluble in water and requires organic solvents for its dissolution. This compound can also interact with other compounds in the experimental system, leading to potential interference with the results.
Zukünftige Richtungen
For the study of N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide include investigating its potential as a drug delivery system, scaffold for tissue engineering, and exploring its mechanism of action.
Synthesemethoden
N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide can be synthesized using different methods, including the reaction of bisphenol A with cyclopentanone in the presence of a catalyst. Another method involves the reaction of bisphenol A with cyclopentanone in the presence of a Lewis acid catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide has been studied for its potential applications in various fields, including materials science, nanotechnology, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of polymeric materials with enhanced mechanical properties. In nanotechnology, this compound has been used as a template for the synthesis of metal nanoparticles with controlled size and shape. In biomedical research, this compound has been investigated for its potential as a drug delivery system and as a scaffold for tissue engineering.
Eigenschaften
IUPAC Name |
N-[[3-[(cyclopentanecarbonylamino)methyl]phenyl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-19(17-8-1-2-9-17)21-13-15-6-5-7-16(12-15)14-22-20(24)18-10-3-4-11-18/h5-7,12,17-18H,1-4,8-11,13-14H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODRIQIFAGTPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


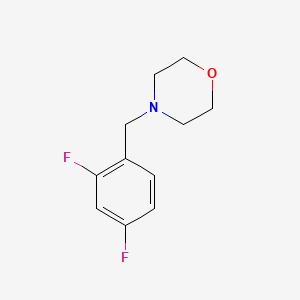
![tert-butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5873091.png)
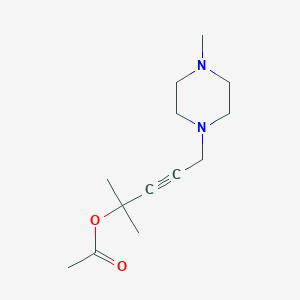
![N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5873096.png)
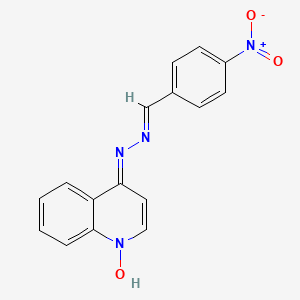
![ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5873106.png)

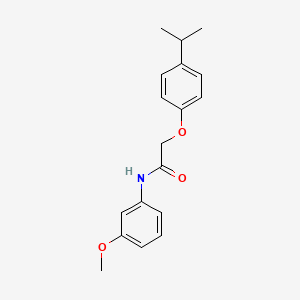
![methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5873129.png)
![ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5873131.png)
![N-benzyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5873143.png)
